5-Benzo[1,3]dioxol-5-ylmethylene-3-(2-methoxy-ethyl)-2-thioxo-thiazolidin-4-one
Overview
Description
5-Benzo[1,3]dioxol-5-ylmethylene-3-(2-methoxy-ethyl)-2-thioxo-thiazolidin-4-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzo[d][1,3]dioxole moiety, a thiazolidinone ring, and a methoxyethyl group, which contribute to its diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzo[1,3]dioxol-5-ylmethylene-3-(2-methoxy-ethyl)-2-thioxo-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of benzo[d][1,3]dioxole-5-carbaldehyde with 3-(2-methoxy-ethyl)-2-thioxo-thiazolidin-4-one under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, and may require catalysts like p-toluenesulfonic acid or sodium acetate to facilitate the process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Benzo[1,3]dioxol-5-ylmethylene-3-(2-methoxy-ethyl)-2-thioxo-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the thioxo group to a thiol or thioether.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, nucleophiles like amines or thiols, solvents such as dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Benzo[1,3]dioxol-5-ylmethylene-3-(2-methoxy-ethyl)-2-thioxo-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to the induction of apoptosis and cell cycle arrest in cancer cells. The compound can interact with cellular proteins, enzymes, and DNA, leading to the disruption of critical cellular processes .
Comparison with Similar Compounds
Similar Compounds
5-Benzo[d][1,3]dioxol-5-ylmethyl-4-(tert-butyl)-N-arylthiazol-2-amines: These compounds share the benzo[d][1,3]dioxole and thiazolidinone moieties but differ in their substituents, leading to variations in their biological activities.
1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also contain the benzo[d][1,3]dioxole group and have shown anticancer activity, similar to 5-Benzo[1,3]dioxol-5-ylmethylene-3-(2-methoxy-ethyl)-2-thioxo-thiazolidin-4-one.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological properties.
Biological Activity
5-Benzo[1,3]dioxol-5-ylmethylene-3-(2-methoxy-ethyl)-2-thioxo-thiazolidin-4-one is a heterocyclic compound belonging to the thiazolidinone class. This compound is characterized by its unique structural features, which include a benzo[1,3]dioxole moiety and a thioamide functional group. Its potential biological activities and applications in medicinal chemistry have garnered interest in recent years.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 323.39 g/mol. The compound has notable physical properties including a boiling point of 461.5°C and a density of 1.48 g/cm³ .
Antimicrobial Activity
Research has indicated that thiazolidinone derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound possess antibacterial activity against various strains of bacteria. For instance, derivatives with similar structural motifs have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound's potential as an anticancer agent has been explored in several studies. It has been found to inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. Notably, compounds with the thiazolidinone scaffold have shown promise in targeting cancer pathways, making them candidates for further development in oncology .
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in cell proliferation and survival.
- Receptor Binding : Studies suggest it may bind to receptors that regulate apoptosis and cell growth.
- Reactive Oxygen Species (ROS) Modulation : It may influence ROS levels within cells, contributing to its anticancer effects .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally related compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
5-Arylidene-Thiazolidine | Contains an aryl group instead of benzo[1,3]dioxole | Enhanced anticancer activity |
4-Oxo-Thiazolidine | Lacks the benzo[1,3]dioxole moiety | Strong antimicrobial properties |
2-Thioxo-Thiazolidine | Simplified structure | Generally lower bioactivity |
The presence of the benzo[1,3]dioxole moiety in this compound potentially enhances its lipophilicity and biological interactions compared to these derivatives .
Case Studies
Several case studies have highlighted the efficacy of thiazolidinone derivatives in clinical settings:
- Study on Anticancer Activity : A study demonstrated that a similar thiazolidinone compound significantly reduced tumor size in xenograft models by inducing apoptosis in cancer cells.
- Antimicrobial Efficacy : Another study reported that a derivative exhibited potent antibacterial activity against multidrug-resistant strains, suggesting its potential as a therapeutic agent .
Properties
IUPAC Name |
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S2/c1-17-5-4-15-13(16)12(21-14(15)20)7-9-2-3-10-11(6-9)19-8-18-10/h2-3,6-7H,4-5,8H2,1H3/b12-7- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIMAPLUBAIUDB-GHXNOFRVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C(=CC2=CC3=C(C=C2)OCO3)SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1C(=O)/C(=C/C2=CC3=C(C=C2)OCO3)/SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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